molecular formula C12H9NS B12868521 [4-(2-Thienyl)phenyl]acetonitrile

[4-(2-Thienyl)phenyl]acetonitrile

Cat. No.: B12868521
M. Wt: 199.27 g/mol
InChI Key: PDXABPWXCLRAJR-UHFFFAOYSA-N
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Description

[4-(2-Thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9NS It consists of a phenyl ring substituted with a thienyl group at the 4-position and an acetonitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-thiophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Thienyl)phenyl]acetonitrile can undergo oxidation reactions, particularly at the thienyl ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry: [4-(2-Thienyl)phenyl]acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine: The compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2-Thienyl)phenyl]acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    Thiophene: A five-membered heterocyclic compound containing sulfur.

    Benzonitrile: A simple aromatic nitrile with a phenyl ring.

    Phenylacetonitrile: A phenyl ring substituted with an acetonitrile group.

Comparison: [4-(2-Thienyl)phenyl]acetonitrile is unique due to the presence of both a thienyl and a phenyl ring, which imparts distinct electronic and steric properties. Compared to thiophene, it has an additional aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to benzonitrile and phenylacetonitrile, the thienyl group introduces sulfur, which can participate in unique chemical reactions and interactions.

Biological Activity

[4-(2-Thienyl)phenyl]acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-(2-thienyl)benzaldehyde with acetonitrile under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts to enhance the reaction efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
MCF-712.5
NCI-H46015.0
SF-26810.0

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. A study utilizing a zebrafish model demonstrated that the compound could mitigate oxidative stress and improve cognitive function through modulation of neurotransmitter levels .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Action

In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a novel therapeutic option for treating resistant infections.

Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(4-thiophen-2-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2

InChI Key

PDXABPWXCLRAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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